

An In-depth Technical Guide to 2-Ethyloxolan-3amine and Related Compounds

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical identifiers, potential biological context, and relevant experimental methodologies associated with the aminotetrahydrofuran scaffold, with a specific focus on structural isomers of "2-Ethyloxolan-3-amine". Due to the ambiguity of the provided chemical name, this document addresses the most plausible interpretations and presents the available data accordingly.

Introduction

The tetrahydrofuran (THF) motif is a prevalent core structure in a multitude of biologically active natural products and synthetic molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Aminotetrahydrofurans, in particular, are key intermediates in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide aims to consolidate the known information regarding "2-Ethyloxolan-3-amine" and its related isomers, providing a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

The chemical name "**2-Ethyloxolan-3-amine**" is ambiguous and does not specify the stereochemistry or the exact substitution pattern of the ethyl and amine groups on the oxolane (tetrahydrofuran) ring. The most direct interpretations of this name are "2-ethyl-tetrahydrofuran-3-amine" and "3-ethyl-oxolan-3-amine". Extensive database searches revealed that "3-



ethyloxolan-3-amine" is a known chemical entity with a registered CAS number, whereas "2-ethyl-tetrahydrofuran-3-amine" does not correspond to a specific, publicly cataloged compound. Therefore, this guide will focus on "3-ethyloxolan-3-amine" as the primary subject of interest.

Chemical Identifiers

The following table summarizes the key chemical identifiers for "3-ethyloxolan-3-amine" and its hydrochloride salt.

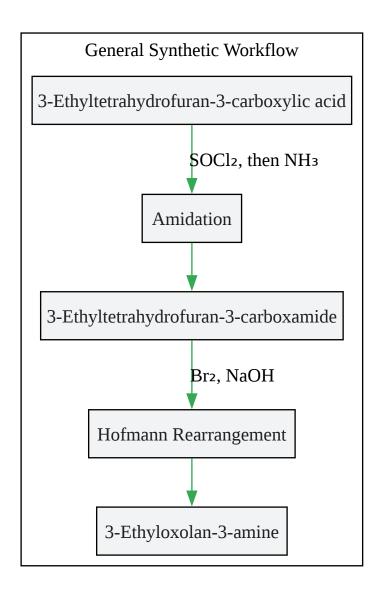
| Identifier | 3-ethyloxolan-3-amine | 3-ethyloxolan-3-amine hydrochloride |
|-------------------|--|--|
| CAS Number | 1158760-29-2 | 1799438-60-0 |
| IUPAC Name | 3-ethyloxolan-3-amine | 3-ethyloxolan-3- amine;hydrochloride |
| Molecular Formula | C ₆ H ₁₃ NO | C ₆ H ₁₄ CINO |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol |
| SMILES | CCC1(CCOC1)N | CI.CCC1(N)CCOC1 |
| InChI | InChI=1S/C6H13NO/c1-2- 6(7)3-4-8-5-6/h2-5,7H2,1H3 | InChI=1S/C6H13NO.CIH/c1-2-6(7)3-4-8-5-6;/h2-5,7H2,1H3;1H |
| InChIKey | XPTBSIRVRXHOLG- UHFFFAOYSA-N | UVUYGPCCIIHJJX- UHFFFAOYSA-N |
| PubChem CID | 58549449 | 131713532 |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of "3-ethyloxolan-3-amine" is not readily available in peer-reviewed literature, a general synthetic strategy for 3-alkyl-3-aminotetrahydrofurans can be proposed based on established chemical methodologies. A plausible synthetic route is outlined below.



A common strategy for the synthesis of 3-substituted-3-aminotetrahydrofurans involves the construction of a suitable precursor followed by the introduction of the amine functionality. One such approach could start from a 3-substituted tetrahydrofuran-3-carboxylic acid derivative.



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A generalized synthetic workflow for the preparation of 3-ethyloxolan-3-amine.

Step 1: Amidation of 3-Ethyltetrahydrofuran-3-carboxylic acid

The starting carboxylic acid can be converted to the corresponding amide. This is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl



chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (NH₃) or an ammonia equivalent.

Step 2: Hofmann Rearrangement

The resulting 3-ethyltetrahydrofuran-3-carboxamide can then undergo a Hofmann rearrangement to yield the desired 3-ethyloxolan-3-amine. This reaction is typically carried out using bromine (Br₂) and a strong base such as sodium hydroxide (NaOH). The rearrangement proceeds via a key isocyanate intermediate, which is subsequently hydrolyzed to the primary amine with the loss of one carbon atom as carbon dioxide.

Biological Activity and Potential Applications

Patent literature suggests that "3-ethyloxolan-3-amine hydrochloride" may act as a phosphodiesterase 1 (PDE1) inhibitor. PDE1 is a family of enzymes that hydrolyze the second messengers cAMP and cGMP. Inhibition of PDE1 can lead to increased levels of these cyclic nucleotides, which are involved in a wide range of physiological processes. Consequently, PDE1 inhibitors are being investigated for the treatment of various disorders, including neurodegenerative diseases, cognitive impairment, and cardiovascular conditions.

The following is a representative protocol for determining the inhibitory activity of a compound against PDE1, based on commercially available fluorescence polarization assay kits.

Principle:

This assay measures the enzymatic activity of PDE1 by detecting the conversion of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) to its corresponding monophosphate (FAM-AMP). The monophosphate product is captured by a binding agent, leading to a change in the fluorescence polarization of the sample. Inhibitors of PDE1 will prevent this conversion, resulting in a smaller change in fluorescence polarization.

Materials:

- Purified recombinant human PDE1 enzyme
- Fluorescently labeled substrate (e.g., FAM-cAMP)



- Assay buffer (e.g., Tris-based buffer with MgCl₂)
- Binding agent
- Test compound (e.g., 3-ethyloxolan-3-amine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., Vinpocetine)
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare Reagents: Dilute the PDE1 enzyme, FAM-cAMP substrate, and binding agent to their working concentrations in the assay buffer. Prepare a serial dilution of the test compound and the positive control inhibitor.
- Enzyme Reaction:
 - To the wells of a microplate, add the test compound or control.
 - Add the diluted PDE1 enzyme to all wells except for the "no enzyme" control.
 - Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- · Termination and Detection:
 - Stop the reaction by adding the binding agent.
 - Incubate for a further period to allow for the binding to reach equilibrium.
 - Measure the fluorescence polarization of each well using a microplate reader.
- Data Analysis:

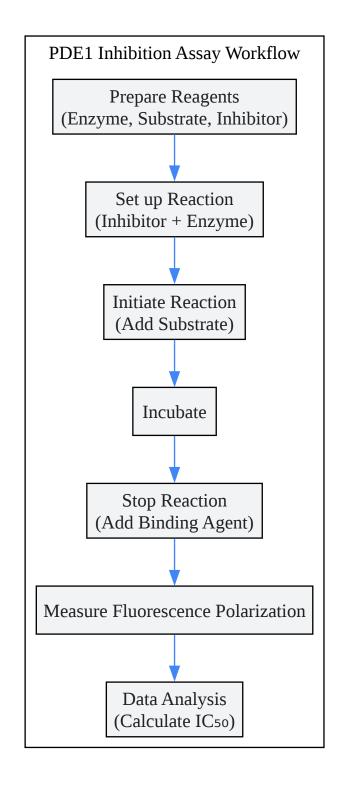






- Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.





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A flowchart of a typical PDE1 inhibition assay.

Conclusion



While the chemical name "2-Ethyloxolan-3-amine" is ambiguous, the structurally related and well-defined compound "3-ethyloxolan-3-amine" has been identified and characterized. Its potential role as a phosphodiesterase 1 inhibitor highlights the therapeutic relevance of this chemical scaffold. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a detailed protocol for evaluating its biological activity. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related aminotetrahydrofuran derivatives.

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